
4-Amino-3-hydroxy-n,n-dimethylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-hydroxy-n,n-dimethylpicolinamide is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . It is also known by its systematic name, 2-Pyridinecarboxamide, 4-amino-3-hydroxy-n,n-dimethyl-. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylated picolinamide structure, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4-Amino-3-hydroxy-n,n-dimethylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-3-hydroxy-pyridine and n,n-dimethylformamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.
Analyse Chemischer Reaktionen
4-Amino-3-hydroxy-n,n-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-hydroxy-n,n-dimethylpicolinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-3-hydroxy-n,n-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
4-Amino-3-hydroxy-n,n-dimethylpicolinamide can be compared with other similar compounds, such as:
4-Amino-3-hydroxy-pyridine: Lacks the dimethylated picolinamide structure, making it less versatile in certain reactions.
n,n-Dimethylpicolinamide: Lacks the amino and hydroxyl groups, reducing its potential for hydrogen bonding and biological activity.
4-Amino-3-hydroxy-n,n-dimethyl-2-pyridinecarboxamide: A closely related compound with similar properties but different reactivity due to structural variations.
Eigenschaften
CAS-Nummer |
1255917-92-0 |
|---|---|
Molekularformel |
C8H11N3O2 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
4-amino-3-hydroxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-11(2)8(13)6-7(12)5(9)3-4-10-6/h3-4,12H,1-2H3,(H2,9,10) |
InChI-Schlüssel |
MZCVATZFAJAPPC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=NC=CC(=C1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


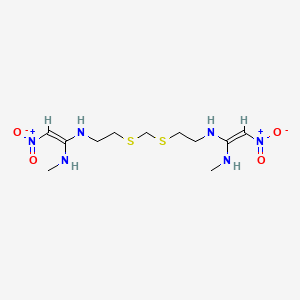
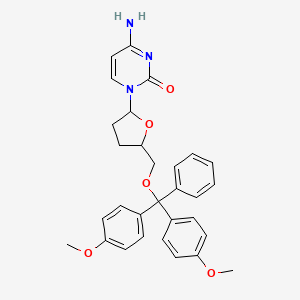
![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)
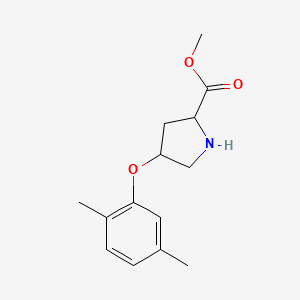
![(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one](/img/structure/B12106051.png)
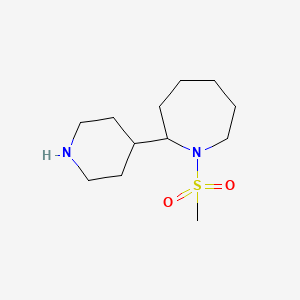
![1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide](/img/structure/B12106072.png)


![Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)
![2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B12106094.png)

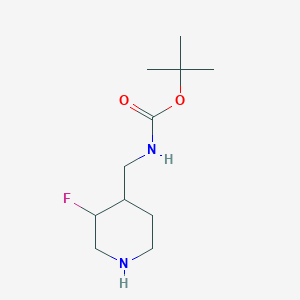
![2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride](/img/structure/B12106111.png)
